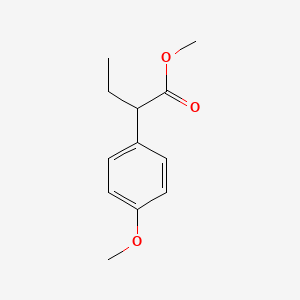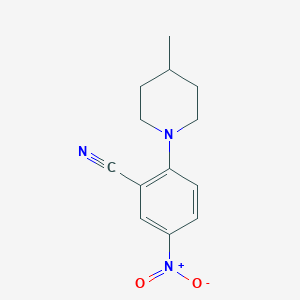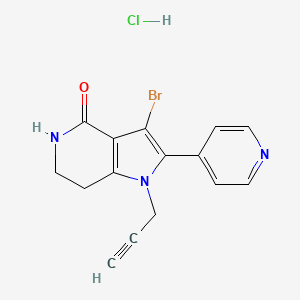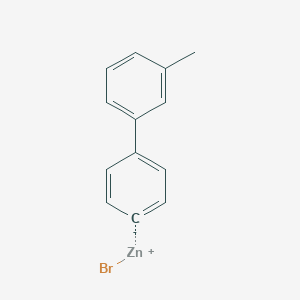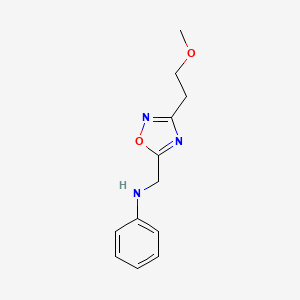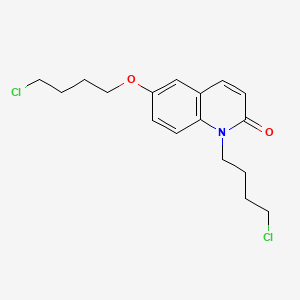
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorobutyl groups attached to the quinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with 4-chlorobutyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Quinoline-2(1H)-one.
Reagents: 4-Chlorobutyl bromide, 4-chlorobutoxy bromide, base (e.g., potassium carbonate).
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of 6-(4-hydroxybutoxy)-1-(4-hydroxybutyl)quinolin-2(1H)-one.
Substitution: Formation of azido or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinoline: A simpler quinoline derivative with different substituents.
4-Chlorobutylquinoline: Lacks the butoxy group, leading to different chemical properties.
6-Butoxyquinoline: Lacks the chlorobutyl group, affecting its reactivity and biological activity.
Uniqueness
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is unique due to the presence of both chlorobutyl and butoxy groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H21Cl2NO2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-7-6-15(22-12-4-2-10-19)13-14(16)5-8-17(20)21/h5-8,13H,1-4,9-12H2 |
InChI Key |
NQRYJDUIYPRCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2CCCCCl)C=C1OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
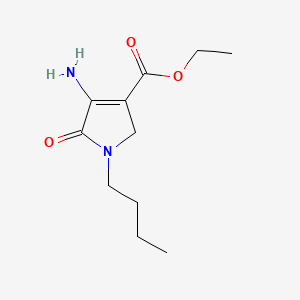
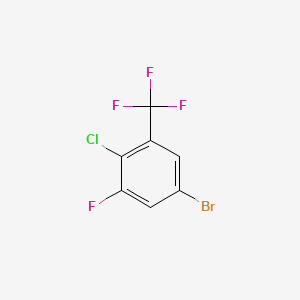
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
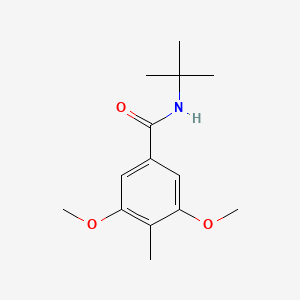
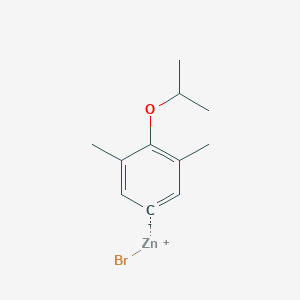
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
